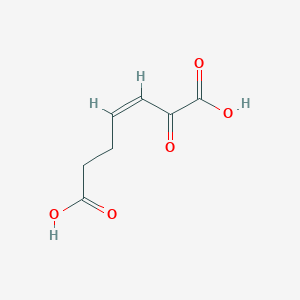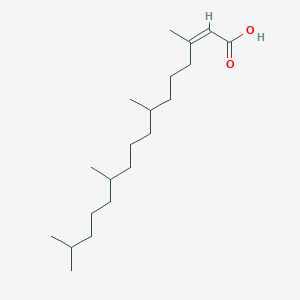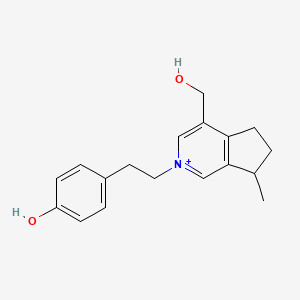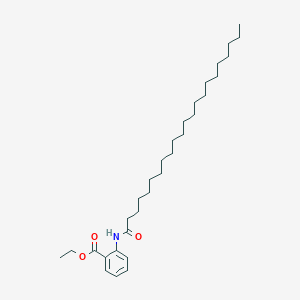
SU 4984
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SU 4984 is a cell-permeable, ATP-competitive, and reversible inhibitor of the fibroblast growth factor receptor 1 (FGFR1). It also inhibits platelet-derived growth factor receptor and insulin receptor . This compound is primarily used in scientific research, particularly in the study of cancer and other diseases involving receptor tyrosine kinases .
Vorbereitungsmethoden
The synthesis of SU 4984 involves several steps:
Analyse Chemischer Reaktionen
SU 4984 undergoes several types of chemical reactions:
Inhibition of Kinase Activity: It inhibits the kinase activity of FGFR1 with an IC50 of 10-20 μM in the presence of 1 mM adenosine triphosphate.
Autophosphorylation Inhibition: It inhibits the autophosphorylation of FGFR1 induced by alphaFGF in NIH 3T3 cells, with an IC50 of 20-40 μM.
Tyrosine Phosphorylation Reduction: It substantially reduces tyrosine phosphorylation of the wild-type receptor and reduces 50% phosphorylation of constitutive C2 KIT.
Wissenschaftliche Forschungsanwendungen
SU 4984 is widely used in scientific research, particularly in the following areas:
Cancer Research: It is used to study the inhibition of receptor tyrosine kinases, which play a crucial role in the development and progression of cancer.
Cell Signaling Studies: It is used to investigate the signaling pathways involving FGFR1, platelet-derived growth factor receptor, and insulin receptor.
Drug Development: It serves as a lead compound for the development of new inhibitors targeting receptor tyrosine kinases.
Wirkmechanismus
SU 4984 exerts its effects by inhibiting the kinase activity of FGFR1, platelet-derived growth factor receptor, and insulin receptor. It binds to the ATP binding cleft of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and survival, making it a valuable tool in cancer research .
Vergleich Mit ähnlichen Verbindungen
SU 4984 is compared with other similar compounds, such as:
Nintedanib: A triple vascular kinase inhibitor that inhibits VEGFR1, VEGFR2, VEGFR3, FGFR1, FGFR2, FGFR3, PDGFRα, and PDGFRβ.
Sorafenib: A multikinase inhibitor that targets Raf-1, B-Raf, VEGFR2, VEGFR3, VEGFR4, PDGFRβ, FLT3, and c-Kit.
This compound is unique in its specific inhibition of FGFR1, making it a valuable tool for studying the role of this receptor in various diseases .
Eigenschaften
Molekularformel |
C20H19N3O2 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
4-[4-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13+ |
InChI-Schlüssel |
ZNFJBJDODKHWED-QGOAFFKASA-N |
Isomerische SMILES |
C1CN(CCN1C=O)C2=CC=C(C=C2)/C=C/3\C4=CC=CC=C4NC3=O |
Kanonische SMILES |
C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O |
Synonyme |
3-(4-(1-formylpiperazin-4-yl)-benzylidenyl)-2-indolinone SU 4984 Su-4984 SU4984 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1233574.png)

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1233576.png)



